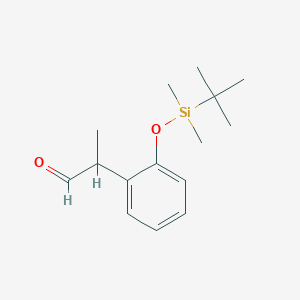
2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(フラン-2-イルメチルスルファニル)-1H-キナゾリン-4-オンは、フラン-2-イルメチルスルファニル基で置換されたキナゾリン-4-オン骨格を特徴とする有機化合物です。
準備方法
合成経路と反応条件
2-(フラン-2-イルメチルスルファニル)-1H-キナゾリン-4-オンの合成は、通常、2-メルカプトキナゾリン-4-オンとフラン-2-イルメチルハライドを塩基性条件下で反応させることにより行われます。反応は通常、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、高温で行われます。
工業的生産方法
2-(フラン-2-イルメチルスルファニル)-1H-キナゾリン-4-オンの具体的な工業的生産方法はあまり文書化されていませんが、一般的なアプローチでは、ラボ規模の合成を拡大することが考えられます。これには、収率と純度を最大化するために反応条件を最適化することと、再結晶またはクロマトグラフィーなどの効率的な精製技術を実装することが含まれます。
化学反応の分析
反応の種類
2-(フラン-2-イルメチルスルファニル)-1H-キナゾリン-4-オンは、以下を含むさまざまな化学反応を受けることができます。
酸化: フラン-2-イルメチルスルファニル基の硫黄原子は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: キナゾリン-4-オン骨格は、特定の条件下で還元してジヒドロキナゾリン-4-オンを生成することができます。
置換: フラン環は、求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素またはm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用することができます。
置換: 求電子置換は、臭素または硝酸などの試薬によって促進することができます。
主な生成物
酸化: スルホキシドとスルホン。
還元: ジヒドロキナゾリン-4-オン。
置換: フラン環のハロゲン化またはニトロ化誘導体。
科学研究の用途
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌性および抗癌性など、その潜在的な生物活性について調査されています。
医学: そのユニークな構造的特徴により、潜在的な治療薬として注目されています。
工業: 新規材料の開発または化学反応における触媒としての潜在的な用途。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-(フラン-2-イルメチルスルファニル)-1H-キナゾリン-4-オンの作用機序は完全に解明されていませんが、特定の分子標的および経路と相互作用すると考えられています。キナゾリン-4-オン骨格は、酵素または受容体と相互作用する可能性があり、一方、フラン-2-イルメチルスルファニル基は、結合親和性または特異性を高める可能性があります。
類似化合物との比較
類似化合物
- 2-(フラン-2-イルメチルチオ)-1H-キナゾリン-4-オン
- 2-(フラン-2-イルメチルスルフィニル)-1H-キナゾリン-4-オン
- 2-(フラン-2-イルメチルスルホニル)-1H-キナゾリン-4-オン
独自性
2-(フラン-2-イルメチルスルファニル)-1H-キナゾリン-4-オンは、フラン-2-イルメチルスルファニル基の存在によりユニークです。これは、類似体と比較して、異なる化学的および生物学的特性をもたらす可能性があります。この独自性は、さまざまな科学分野におけるさらなる研究開発のための貴重な化合物となっています。
特性
CAS番号 |
6956-58-7 |
|---|---|
分子式 |
C13H10N2O2S |
分子量 |
258.30 g/mol |
IUPAC名 |
2-(furan-2-ylmethylsulfanyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(15-12)18-8-9-4-3-7-17-9/h1-7H,8H2,(H,14,15,16) |
InChIキー |
BSPGCQVVPJGDEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)


![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)

![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)




